Product packaging for Ethyl 4-isopropylthiazole-2-carboxylate(Cat. No.:CAS No. 156589-82-1)

Ethyl 4-isopropylthiazole-2-carboxylate

Cat. No.: B131312
CAS No.: 156589-82-1
M. Wt: 199.27 g/mol
InChI Key: IYWKKZAAUKWYNT-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Pharmaceutical and Agrochemical Sciences

The thiazole nucleus is a privileged structure in drug discovery, present in a wide array of FDA-approved drugs. mdpi.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. daneshyari.comresearchgate.net This wide range of biological activities stems from the ability of the thiazole ring to interact with various biological targets. nih.gov

In the realm of agrochemicals, thiazole derivatives have also proven to be of great value. They are integral components of several commercial pesticides, functioning as insecticides, fungicides, and herbicides. researchgate.net The structural versatility of the thiazole ring allows for the development of targeted and effective crop protection agents. researchgate.net

Current Landscape of Research Involving Ethyl 4-isopropylthiazole-2-carboxylate

While extensive research exists on the broader class of thiazole derivatives, the specific compound this compound is a subject of more focused investigation. Current research primarily revolves around its potential as a building block in the synthesis of more complex molecules with potential biological activities. Studies on closely related 4-isopropylthiazole-2-carbohydrazide analogs have shown significant potential in developing new antibacterial, antifungal, and antitubercular agents. nih.gov This suggests that the 4-isopropylthiazole (B170079) scaffold, including the ethyl carboxylate derivative, is a promising area for further exploration in medicinal chemistry. Research in the agrochemical sector is also exploring various thiazole carboxylate derivatives for their potential as fungicides and herbicides. researchgate.net

Table 1: Chemical Properties of this compound

Property Value
CAS Number 156589-82-1
Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name ethyl 4-propan-2-yl-1,3-thiazole-2-carboxylate
Boiling Point 268 °C
Density 1.128 g/cm³
Flash Point 116 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B131312 Ethyl 4-isopropylthiazole-2-carboxylate CAS No. 156589-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-propan-2-yl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWKKZAAUKWYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445349
Record name ETHYL 4-ISOPROPYLTHIAZOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156589-82-1
Record name ETHYL 4-ISOPROPYLTHIAZOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 Isopropylthiazole 2 Carboxylate and Analogues

Approaches to the Thiazole (B1198619) Ring System Formation

The formation of the thiazole ring is the cornerstone of the synthesis of ethyl 4-isopropylthiazole-2-carboxylate. The Hantzsch thiazole synthesis and its variations are the most prominent methods employed for this purpose.

Cyclization Reactions from Thioamide and α-Halo Carbonyl Precursors

The Hantzsch thiazole synthesis is a classic and widely utilized method for the construction of thiazole rings. nih.gov This reaction involves the cyclocondensation of a thioamide with an α-halo carbonyl compound. In the context of this compound synthesis, the key precursors are a thioamide bearing the carboxylate functionality (or a precursor) and an α-halo ketone containing the isopropyl group.

A plausible and efficient route involves the reaction of ethyl thiooxamate with 1-bromo-3-methyl-2-butanone (B140032) . The reaction mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halo ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Scheme 1: Hantzsch Thiazole Synthesis of this compound
Reactant 1Reactant 2Product
Ethyl thiooxamate1-bromo-3-methyl-2-butanoneThis compound

This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained. The reaction conditions can be optimized by adjusting the solvent, temperature, and the presence of a base to facilitate the reaction.

Strategies for Incorporating the Isopropyl Group

The introduction of the isopropyl group at the C4 position of the thiazole ring is dictated by the choice of the α-halo carbonyl precursor in the Hantzsch synthesis. To achieve the desired 4-isopropyl substitution, 1-bromo-3-methyl-2-butanone is the required building block.

The synthesis of 1-bromo-3-methyl-2-butanone can be accomplished through the direct bromination of 3-methyl-2-butanone. chemicalbook.comorgsyn.org This electrophilic substitution reaction is typically carried out using bromine (Br₂) in a suitable solvent like methanol (B129727) or dichloromethane. chemicalbook.com Controlling the reaction temperature is crucial to ensure regioselective bromination at the desired α-carbon and to minimize the formation of byproducts. orgsyn.org The use of N-bromosuccinimide (NBS) can also be employed as a brominating agent.

Esterification and Transesterification Procedures

The ethyl ester functionality at the C2 position can be introduced in two primary ways: either by using a thioamide that already contains the ethyl ester group, such as ethyl thiooxamate, or by synthesizing the 4-isopropylthiazole-2-carboxylic acid first and then performing an esterification reaction.

The direct use of ethyl thiooxamate in the Hantzsch synthesis is often the more direct route. chemicalbook.com However, if the synthesis proceeds via the carboxylic acid intermediate, a standard esterification procedure can be employed. The most common method is the Fischer esterification , which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. masterorganicchemistry.com

Other milder esterification methods can also be utilized, particularly if the substrate is sensitive to strong acidic conditions. google.com

Synthesis of Key Intermediates and Building Blocks

Preparation of 4-Isopropylthiazole-2-carboxylic Acid Derivatives

4-Isopropylthiazole-2-carboxylic acid is a key intermediate that can be converted to the target ethyl ester. This carboxylic acid can be synthesized via the Hantzsch reaction using a thioamide that can be readily hydrolyzed to a carboxylic acid, followed by reaction with 1-bromo-3-methyl-2-butanone. Alternatively, and more directly, the ethyl ester, synthesized as described in section 2.1.1, can be hydrolyzed to the corresponding carboxylic acid. This hydrolysis is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

Scheme 2: Hydrolysis of this compound
Starting MaterialReagentsProduct
This compound1. NaOH (aq) 2. HCl (aq)4-Isopropylthiazole-2-carboxylic acid

This carboxylic acid can then be used to prepare various other ester analogues or can be converted back to the ethyl ester via Fischer esterification if desired.

Derivatization of Thiazole Rings for Specific Substituents

The versatility of the Hantzsch thiazole synthesis allows for the preparation of a wide range of substituted thiazole analogues. By varying the thioamide and the α-halo carbonyl components, different substituents can be introduced at the C2 and C4/C5 positions of the thiazole ring, respectively.

For instance, to introduce different alkyl or aryl groups at the C4 position, the corresponding α-halo ketone would be used in place of 1-bromo-3-methyl-2-butanone. Similarly, using different thioamides in place of ethyl thiooxamate allows for the introduction of various substituents at the C2 position. For example, using thioacetamide (B46855) would result in a 2-methylthiazole (B1294427) derivative. google.com

Further derivatization can be performed on the pre-formed thiazole ring. For example, the carboxylic acid group of 4-isopropylthiazole-2-carboxylic acid can be converted to amides, hydrazides, or other functional groups using standard organic transformations. This allows for the synthesis of a diverse library of thiazole derivatives for various applications.

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Isopropylthiazole 2 Carboxylate

Hydrolysis Reactions to Carboxylic Acid Analogues

The ester functional group in Ethyl 4-isopropylthiazole-2-carboxylate is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding 4-isopropylthiazole-2-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives where a carboxylic acid functionality is required for further reactions, such as amide bond formation.

Under acidic conditions, the hydrolysis is a reversible reaction catalyzed by a strong acid, typically requiring heat to proceed at a reasonable rate. researchgate.net The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. youtube.com The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The process yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Table 1: General Conditions for Hydrolysis of this compound

Condition Reagents Products Key Features
Acidic HydrolysisDilute strong acid (e.g., HCl, H₂SO₄), Water, Heat4-isopropylthiazole-2-carboxylic acid, Ethanol (B145695)Reversible reaction
Basic Hydrolysis (Saponification)Strong base (e.g., NaOH, KOH), Water, Heat; followed by acid workup4-isopropylthiazole-2-carboxylate salt, Ethanol; then 4-isopropylthiazole-2-carboxylic acidIrreversible reaction

Hydrazinolysis and Synthesis of Hydrazide Derivatives

The reaction of this compound with hydrazine hydrate is a common method for the synthesis of 4-isopropylthiazole-2-carbohydrazide. This hydrazide derivative serves as a crucial intermediate for the synthesis of various biologically active molecules, including those with potential antibacterial, antifungal, and antitubercular properties. leah4sci.com

The reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol.

The resulting 4-isopropylthiazole-2-carbohydrazide is a stable, crystalline solid. The presence of the hydrazide moiety opens up numerous possibilities for further derivatization, such as the formation of hydrazones, pyrazoles, and other heterocyclic systems. A study on the synthesis of new 4-isopropylthiazole (B170079) hydrazide analogs has demonstrated the utility of this compound in developing clubbed triazole and oxadiazole ring systems with significant biological activities. leah4sci.com

Transformations at the Ester Moiety

The ethyl ester group of this compound can undergo several transformations to yield a variety of functional derivatives. These reactions are fundamental in modifying the properties and reactivity of the parent molecule.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reaction with methanol (B129727) under acidic conditions would yield mthis compound. This reaction is often driven to completion by using a large excess of the reactant alcohol.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-isopropylthiazol-2-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride are generally ineffective in reducing esters. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. chemguide.co.uk The initial reduction yields an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uk

Grignard Reaction: The reaction of this compound with Grignard reagents (R-MgX) can lead to the formation of tertiary alcohols. This reaction proceeds through a double addition of the Grignard reagent to the ester carbonyl group. The first equivalent of the Grignard reagent adds to the carbonyl to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after an aqueous workup. leah4sci.com It is important to note that Grignard reagents are strong bases and can also react with any acidic protons present in the molecule.

Table 2: Summary of Transformations at the Ester Moiety

Reaction Reagents Product
TransesterificationR'OH, Acid or Base Catalyst4-isopropylthiazole-2-carboxylate (where R' is the alkyl group from the new alcohol)
Reduction1. LiAlH₄, Anhydrous Ether 2. H₃O⁺(4-isopropylthiazol-2-yl)methanol
Grignard Reaction1. Excess R'MgX, Anhydrous Ether 2. H₃O⁺2-(4-isopropylthiazol-2-yl)propan-2-ol (if R' is methyl)

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Nucleus

The thiazole ring in this compound is an aromatic system, and as such, can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution on the thiazole ring is directed by the existing substituents: the 4-isopropyl group and the 2-ethoxycarbonyl group.

The thiazole ring itself is generally considered to be electron-rich. The sulfur atom can donate electron density into the ring through resonance, while the nitrogen atom is electron-withdrawing. The calculated π-electron density suggests that the C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. chemicalbook.com

The 4-isopropyl group is an electron-donating group (activating) and directs incoming electrophiles to the ortho and para positions. In the context of the thiazole ring, this would primarily be the C5 position. The 2-ethoxycarbonyl group is an electron-withdrawing group (deactivating) and a meta-director. masterorganicchemistry.com Therefore, it would direct incoming electrophiles away from the C5 position.

Considering the combined effects, the electron-donating isopropyl group at the C4 position strongly activates the C5 position towards electrophilic attack. The deactivating effect of the ester group at C2 would be less influential on the C5 position. Consequently, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C5 position of the thiazole ring. pharmaguideline.com

Nucleophilic Additions and Condensation Reactions with Thiazole Scaffolds

The thiazole ring, particularly at the C2 position, can be susceptible to nucleophilic attack, especially if the ring is activated by an electron-withdrawing group or if a strong nucleophile is used. pharmaguideline.com However, in this compound, the C2 position is already substituted.

Condensation reactions often involve the reaction of a carbonyl compound with a molecule containing an active methylene group. While this compound itself does not possess an active methylene group for condensation, its derivatives can participate in such reactions. For instance, if the isopropyl group at the C4 position were replaced with a methyl group, the protons of this methyl group would be acidic and could participate in condensation reactions like the Knoevenagel or Claisen-Schmidt condensations.

In a Knoevenagel condensation , an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.org For a thiazole derivative with a 4-methyl group, this could react with an aromatic aldehyde to form a styryl-type derivative.

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org A 4-acetylthiazole derivative, for example, could undergo a Claisen-Schmidt reaction with an aromatic aldehyde to form a chalcone-like structure. While this compound does not directly participate as the active methylene component, it serves as a precursor to derivatives that can undergo these important carbon-carbon bond-forming reactions.

Lack of Specific Research Data on this compound

The conducted searches for antimicrobial, anticancer, and other pharmacological properties consistently yielded results for structurally related but distinct thiazole-containing compounds. Research in these areas tends to focus on derivatives where functional groups are modified to enhance biological effects. For instance, studies often detail the activities of compounds like ethyl 2-substituted-aminothiazole-4-carboxylate analogs or other complex derivatives. However, these findings cannot be directly and accurately attributed to the specific molecule, this compound.

Chemical suppliers and databases list this compound, confirming its existence and availability for research purposes. Some commercial listings explicitly state that biological and analytical data for this compound are not collected, indicating it is likely sold as a chemical intermediate or building block for the synthesis of other molecules rather than as a bioactive agent itself.

Due to the absence of specific data on its antibacterial, antifungal, antitubercular, or anticancer properties, including effects on cellular proliferation, apoptosis, or cell cycle modulation, it is not possible to generate the requested detailed scientific article. The strict requirement to focus solely on this compound cannot be met without the foundational research studies that would provide the necessary evidence and data for each section of the proposed outline.

Therefore, the article on the biological and pharmacological potential of this compound cannot be written at this time. Further scientific inquiry and publication of research specifically investigating this compound would be required to fulfill such a request.

Biological Activity and Pharmacological Potential

Anti-inflammatory Investigations

Thiazole (B1198619) derivatives have been extensively investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov The arachidonic acid pathway, which involves COX and LOX enzymes, is a critical target for anti-inflammatory drugs. researchgate.net

Studies have shown that various synthetic thiazole compounds can significantly reduce inflammation in preclinical models. wisdomlib.org For instance, in a study on carrageenan-induced paw edema, thiazole derivatives 3c and 3d demonstrated potent activity, with inhibition percentages reaching up to 44% and 41%, respectively. wisdomlib.org This highlights the potential of the thiazole scaffold in developing new anti-inflammatory agents that may offer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.org

Further research into thiazole carboxamide derivatives has identified compounds with potent and selective inhibitory activity against COX enzymes. nih.govacs.org Compound 2b was found to be the most effective against the COX-1 enzyme with a half-maximal inhibitory concentration (IC₅₀) of 0.239 μM, and it also showed strong activity against COX-2 with an IC₅₀ of 0.191 μM. nih.gov Another compound, 2a , demonstrated the highest selectivity for COX-2, with a selectivity ratio of 2.766. nih.gov Similarly, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent 5-LOX inhibitors. nih.gov Specifically, compound 3a showed 98% inhibition of the LOX enzyme with an IC₅₀ value of 127 nM. nih.gov

Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives

CompoundTarget EnzymeActivity (IC₅₀)Selectivity Index (COX-1/COX-2)
Compound 2bCOX-10.239 µM1.251
Compound 2bCOX-20.191 µM1.251
Compound 2aCOX-20.958 µM2.766
Compound 2jCOX-20.957 µM1.507
Compound 3a (N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine)5-LOX127 nMN/A
Compound 3b5-LOX35 nMN/A
Compound 3c5-LOX25 nMN/A

Anticonvulsant Activity Assessments

The thiazole moiety is a recognized pharmacophore in the development of central nervous system active agents, including anticonvulsants. researchgate.net Various derivatives have demonstrated significant activity in established mouse models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. tandfonline.comtandfonline.com

In one study, a series of novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles was synthesized and evaluated. tandfonline.com Seven compounds from this series showed noteworthy anticonvulsant effects in the PTZ model, with median effective doses (ED₅₀) of 20 mg/kg or less, which is significantly more potent than the reference drug, ethosuximide. tandfonline.com Another investigation combined thiazole and triazole moieties, resulting in compounds with potent activity in both MES and scPTZ screens. nih.gov For example, compound 62a had an ED₅₀ of 23.9 mg/kg in the MES test and 178.6 mg/kg in the scPTZ test, while compound 62b showed even greater potency with ED₅₀ values of 13.4 mg/kg (MES) and 81.6 mg/kg (scPTZ). nih.gov

Other research has identified thiazole-bearing 4-thiazolidinones as promising anticonvulsant agents. mdpi.com Compounds such as Ib , IId , and IIj displayed excellent anticonvulsant activity in both PTZ-induced and maximal electroshock seizure models. mdpi.com These findings underscore the versatility of the thiazole core in designing novel antiepileptic drugs. tandfonline.comtandfonline.com

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives

Compound SeriesTest ModelMost Active CompoundsActivity (ED₅₀)
Cyclopentanecarbaldehyde-based 1,3-thiazolesPTZ3a, 3b, 3d, 3e, 3f, 3k, 3m≤ 20 mg/kg
Thiazolylamino-dihydro-1,2,4-triazole-5-thionesMES62a23.9 mg/kg
scPTZ62a178.6 mg/kg
Thiazolylamino-dihydro-1,2,4-triazole-5-thionesMES62b13.4 mg/kg
scPTZ62b81.6 mg/kg
Thiazole-bearing 4-thiazolidinonesMES & PTZIb, IId, IIjExcellent Activity

Antiviral Activity Investigations (e.g., Hepatitis C Virus Protease Inhibition in Related Compounds)

The Hepatitis C virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mcgill.caplos.org Thiazole-containing compounds have emerged as a promising class of HCV protease inhibitors. nih.gov A patent for macrocyclic serine protease inhibitors describes the synthesis of Ethyl 4-isopropylthiazole-2-carboxylate as a building block for these potential therapeutic agents. googleapis.com

Research on thiazolides, a class of 2-hydroxyaroyl-N-(thiazol-2-yl)amides, has demonstrated their activity against HCV genotypes 1A and 1B in replicon assays. nih.gov Nitazoxanide, a notable thiazolide, has shown positive results in clinical trials against HCV. nih.gov Structure-activity relationship studies revealed that the 5'-Cl analogue of Nitazoxanide has comparable in vitro activity. nih.gov

Furthermore, a study evaluating thiazolidine derivatives identified several compounds that inhibited HCV protease by more than 50% at a concentration of 50 µg/ml. nih.gov The most potent of these was RD4-6250 , which achieved 50% inhibition at a concentration of 2.3 µg/ml. nih.gov Another derivative, RD4-6205 , was found to be highly selective for HCV protease over other human serine proteases, with a 50% inhibition concentration of 6.4 µg/ml, suggesting its structural skeleton is a valuable template for developing specific HCV protease inhibitors. nih.gov

Table 3: HCV Protease Inhibition by Selected Thiazole Derivatives

CompoundActivity MetricConcentration for 50% InhibitionNotes
RD4-6250IC₅₀2.3 µg/mlMost potent derivative in the study
RD4-6205IC₅₀6.4 µg/mlMost selective derivative in the study
Thiazolides (General)Replicon AssaysVariesActive against HCV genotypes 1A and 1B

Enzyme Inhibition Studies

Beyond the specific enzymes involved in inflammation and viral replication, thiazole derivatives have been shown to inhibit a variety of other enzymes. This broad inhibitory capacity highlights the versatility of the thiazole scaffold in drug design.

In one study, 2-amino thiazole derivatives were investigated for their inhibitory effects on several metabolic enzymes. researchgate.net These compounds were found to be potential inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoforms I and II. researchgate.net The IC₅₀ values for hCA I were in the range of 2.661–22.712 μM, and for hCA II, they were between 5.372–26.813 μM. researchgate.net

Another line of research focused on the development of novel thiazole carboxamides as succinate dehydrogenase (SDH) inhibitors for potential use as fungicides. sci-hub.box Compound 6g from this series demonstrated excellent SDH inhibition, with an IC₅₀ of 0.56 mg/L, comparable to the commercial fungicide Thifluzamide. sci-hub.box Furthermore, newly synthesized thiazole derivatives have been evaluated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis. mdpi.com Compound 4c showed notable inhibitory activity against VEGFR-2 with an IC₅₀ of 0.15 µM. mdpi.com

Table 4: Inhibition of Various Enzymes by Thiazole Derivatives

Compound Class/Specific CompoundTarget EnzymeActivity (IC₅₀)
2-amino thiazole derivativesCarbonic Anhydrase I (hCA I)2.661–22.712 µM
2-amino thiazole derivativesCarbonic Anhydrase II (hCA II)5.372–26.813 µM
Thiazole carboxamide (Compound 6g)Succinate Dehydrogenase (SDH)0.56 mg/L
Thiazole derivative (Compound 4c)VEGFR-20.15 µM

Antiamoebic Activity Studies

Thiazole-based compounds have also been explored for their potential against protozoan parasites. Research has demonstrated the in vitro antiamoebic activity of ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates against Acanthamoeba polyphaga. nih.gov

In these studies, compounds with varying alkyl chain lengths were tested. nih.gov Compounds 4a-c , which feature octyl, decyl, and dodecyl chains respectively, showed good antiamoebic effects when the amoeba was exposed to a concentration of 10 mg/L. nih.gov Compound 4b , with a decyl group, was the most potent, reducing the number of viable cells to below the detection limit, an activity level comparable to the antiseptic chlorhexidine dihydrochloride. nih.gov

Similarly, imidazothiazole derivatives have been tested against Acanthamoeba castellanii. hw.ac.ukmdpi.com At a concentration of 50 µM, compounds 1m and 1zb were particularly effective, eradicating 70% and 67% of the amoebae, respectively. hw.ac.uk These compounds also significantly inhibited the ability of the amoeba to bind to human cells, with compound 1m blocking 61% of binding. hw.ac.uk These findings suggest that thiazole-containing structures are a promising avenue for the development of new antiamoebic agents. nih.govhw.ac.uk

Table 5: Antiamoebic Activity of Selected Thiazole Derivatives

CompoundOrganismActivityConcentration
Compound 4b (ethyl (2-amino-5-decyl-1,3-thiazol-4-yl)acetate)Acanthamoeba polyphagaReduced viable cells to below detection limit10 mg/L
Compound 1m (imidazothiazole derivative)Acanthamoeba castellaniiEradicated 70% of amoebae50 µM
Compound 1zb (imidazothiazole derivative)Acanthamoeba castellaniiEradicated 67% of amoebae50 µM
Compound 1m (imidazothiazole derivative)Acanthamoeba castellaniiBlocked 61% of amoeba binding to human cells50 µM

Structure Activity Relationship Sar Studies

Impact of Isopropyl Group Modifications on Biological Efficacy

The isopropyl group at the C4 position of the thiazole (B1198619) ring is a key feature that influences the molecule's steric and hydrophobic interactions with its biological target. SAR studies typically investigate the replacement of this group with various other alkyl or cyclic moieties to probe the size and nature of the corresponding binding pocket.

Research on related thiazole derivatives indicates that the size and lipophilicity of substituents can significantly alter biological activity. For instance, in a series of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives, modifying the alkyl substituent at the 5-position led to substantial changes in inhibitory potency against the 11β-HSD1 enzyme. mdpi.com An increase in the length of a straight aliphatic chain generally led to a gradual increase in enzyme inhibition, suggesting that a larger substituent may enhance binding affinity. mdpi.com Conversely, the smallest methyl substituent resulted in a significant decrease in activity. mdpi.com

Applying this principle to ethyl 4-isopropylthiazole-2-carboxylate, modifications to the isopropyl group would likely yield significant insights. Replacing the isopropyl group with smaller (methyl, ethyl) or larger, more lipophilic groups (tert-butyl, cyclohexyl) could determine the optimal size and shape for receptor binding.

Table 1: Hypothetical SAR Data for Modifications at the C4-Position This table illustrates the expected impact of modifying the C4-substituent based on established SAR principles.

CompoundC4-Substituent (R)Predicted Biological ActivityRationale
ReferenceIsopropylBaselineOriginal lead compound structure.
Analog AMethylReducedSmaller group may lead to weaker hydrophobic interactions and lower binding affinity. mdpi.com
Analog Bn-PropylComparable or IncreasedSimilar size to isopropyl; increased chain length can enhance binding. mdpi.com
Analog CCyclohexylPotentially IncreasedIncreased lipophilicity and bulk may improve fit in a hydrophobic pocket. nih.gov
Analog DPhenylVariableIntroduces potential for π-stacking interactions but may be too large for the binding site.

Influence of the Ester Moiety on Activity Profiles

The ethyl carboxylate group at the C2 position is a critical functional group that can participate in hydrogen bonding and influences the molecule's polarity and solubility. Modifications to this ester are a common strategy in drug design to fine-tune pharmacokinetic and pharmacodynamic properties.

Common modifications include:

Hydrolysis: Converting the ester to a carboxylic acid introduces a potential hydrogen bond donor and acceptor, which can form different or stronger interactions with a target protein. This also increases polarity, which affects cell permeability.

Amidation: Transforming the ester into a primary, secondary, or tertiary amide provides different hydrogen bonding capabilities and can alter the molecule's metabolic stability. The amide functional group is found in many biologically active molecules and has a unique ability to form hydrogen-bonding interactions. nih.gov

Varying the Alkyl Chain: Changing the ethyl group to other alkyl groups (e.g., methyl, propyl) can subtly alter steric hindrance and lipophilicity near the binding site.

Table 2: Potential Impact of Ester Moiety Modifications This table outlines how modifications to the C2-ester could affect biological activity based on general medicinal chemistry principles.

Modification TypeResulting GroupPotential Impact on Activity Profile
Ester Chain VariationMethyl carboxylateSlight change in steric profile and solubility.
HydrolysisCarboxylic acidIncreased polarity; potential for new ionic or hydrogen bond interactions.
AmidationCarboxamide (-CONH₂)Introduces hydrogen bond donor/acceptor capabilities; changes electronic properties. nih.govresearchgate.net
ReductionHydroxymethyl (-CH₂OH)Removes carbonyl group, introduces flexibility and a hydrogen bond donor.

Effects of Substituents on the Thiazole Ring System

The thiazole ring itself is an aromatic system with reactive positions where substituents can be introduced to modulate the electronic properties and steric profile of the entire molecule. nih.gov The C5 position is a primary site for substitution in this scaffold.

SAR studies on various thiazole-containing compounds have consistently shown that substituents on the ring are crucial for biological activity. nih.gov

Halogenation: Introducing halogens (e.g., Cl, Br, F) to an attached phenyl ring has been shown to be important for activity in some series. nih.gov For example, a 4-bromophenyl group at the fifth position of a thiazole ring resulted in higher activity than an unsubstituted phenyl group. mdpi.com

Alkyl Groups: The addition of small alkyl groups, such as methyl, can also influence efficacy. However, a methyl substitution directly on the 5-position of a thiazole ring has been shown in some cases to result in a near-complete loss of activity, indicating that this position may be sensitive to steric bulk. nih.gov

Aromatic Rings: The introduction of phenyl rings on the thiazole moiety can be essential for activity, potentially through hydrophobic or π-stacking interactions. nih.gov

These findings underscore the importance of exploring substitutions on the thiazole ring of this compound, particularly at the C5 position, to optimize biological efficacy.

Table 3: Observed Effects of Substituents on Thiazole Ring Activity This table summarizes findings from studies on various thiazole derivatives.

Position of SubstitutionSubstituentObserved Effect on Biological ActivitySource
C5MethylNear complete loss of antimigration activity in one study. nih.gov
C54-BromophenylHigher inhibitory activity than an unsubstituted phenyl group. mdpi.com
Attached Phenyl RingPara-halogenImportant for activity. nih.gov
Attached Phenyl Ringm,p-dimethylImportant for cytotoxic activity. nih.gov

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. drugdesign.org SAR studies are the primary method used to identify the pharmacophore of a lead compound like this compound.

Based on the SAR analysis, the key pharmacophoric features might include:

A Hydrophobic Group: The isopropyl group at C4 occupies a hydrophobic pocket.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester at C2.

The Thiazole Ring: Acts as a central scaffold, positioning the key functional groups correctly.

Lead optimization is the process of taking a promising lead compound and refining its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Strategies for optimizing this compound would involve the systematic modifications described in the preceding sections:

Probing the Hydrophobic Pocket: Synthesizing analogs with different alkyl groups at C4 to find the optimal size and shape for this interaction.

Modulating Polarity and H-Bonding: Converting the C2-ester to various amides or the carboxylic acid to improve interactions with the target.

Exploring Additional Binding Interactions: Introducing substituents at the C5 position to engage with other regions of the binding site, potentially increasing potency and selectivity.

Pharmacophore Merging: An efficient strategy that combines structural features from different active compounds to boost efficacy or overcome resistance. nih.gov

Through iterative cycles of design, synthesis, and biological evaluation based on these SAR insights, the initial potency and drug-like properties of this compound can be significantly enhanced.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Energy Profiling

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its flexibility, which are key determinants of its interaction with biological targets. This analysis for Ethyl 4-isopropylthiazole-2-carboxylate involves identifying all possible spatial arrangements of its atoms (conformers) that result from rotation around its single bonds.

The primary methodology for this is the calculation of the potential energy surface (PES). By systematically rotating flexible bonds, such as those in the isopropyl and ethyl ester groups, and calculating the corresponding energy, a profile of energy versus dihedral angle is generated. Computational techniques like Density Functional Theory (DFT) are employed to determine the optimized geometries and relative energies of these conformers. elsevierpure.com For instance, studies on related heterocyclic compounds have utilized DFT methods with specific basis sets (e.g., B3LYP/6-31G(d)) to identify stable conformers and the energy barriers between them. elsevierpure.com The most stable conformer, residing at the global minimum on the energy landscape, represents the most probable structure of the molecule. This information is fundamental for subsequent docking and electronic structure analyses. nih.gov

Electronic Structure Calculations (e.g., Frontier Molecular Orbitals)

Electronic structure calculations provide a detailed picture of the electron distribution within this compound, which is crucial for predicting its reactivity and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgschrodinger.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

These parameters are typically calculated using methods like Density Functional Theory (DFT). nih.govresearchgate.net For similar thiazole (B1198619) carboxylate derivatives, DFT calculations have been performed to determine these energy values and understand intramolecular charge transfer possibilities. nih.govresearchgate.net

Below is a table illustrating the type of data generated from such calculations for related thiazole compounds, which would be analogous for this compound.

Computational ParameterDescriptionTypical Methodology
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.DFT (e.g., B3LYP/6-311G(d,p))
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.DFT (e.g., B3LYP/6-311G(d,p))
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.ΔE = ELUMO - EHOMO

Molecular Docking Simulations and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the basis of a ligand's activity.

The process for this compound would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB). The ligand's 3D structure is generated and optimized, usually corresponding to its lowest energy conformation. mdpi.com

Docking Simulation: Using software to systematically place the ligand into the active site of the receptor in various orientations and conformations. semanticscholar.org An algorithm then scores these poses based on factors like binding energy, which estimates the affinity of the ligand for the receptor. nih.gov

Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com

Studies on structurally similar thiazole derivatives have used this approach to predict their binding modes and affinities for various targets, including enzymes implicated in diseases like cancer and viral infections. semanticscholar.orgnih.gov

Interaction TypeDescription
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.

In Silico ADME Prediction (Focus on methodologies, not explicit results)

In silico ADME prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. researchgate.net These predictions are vital in the early stages of drug development to filter out candidates with poor pharmacokinetic profiles. nih.gov The methodologies focus on correlating a molecule's structure with its ADME properties.

Key methodological approaches include:

Quantitative Structure-Property Relationship (QSPR): These are statistical models that relate numerical properties of a molecule (descriptors) to its physicochemical properties like solubility and membrane permeability. cambridge.org Descriptors can include molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. slideshare.net

Rule-Based Filters: These are sets of empirical rules used to assess "drug-likeness." The most well-known is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, logP, and hydrogen bonding capacity. Veber's rules provide additional criteria related to rotatable bonds and polar surface area for predicting oral bioavailability.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: These more complex models simulate the movement and disposition of a drug within the body by integrating physicochemical data with physiological information about blood flow and organ volumes. nih.gov

For a molecule like this compound, these methodologies would be applied to its 2D or 3D structure to generate predictions about its likely behavior in a biological system, guiding further experimental studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-isopropylthiazole-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions, such as esterification of 4-isopropylthiazole-2-carboxylic acid with ethanol under acidic catalysis. Intermediates like Sodium 4-isopropylthiazole-2-carboxylate (CAS 1159609-95-6) may be isolated and characterized using mass spectrometry (e.g., ESIMS for molecular ion confirmation) and NMR spectroscopy to verify functional groups and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies the isopropyl group (δ ~1.2–1.4 ppm for methyl protons) and ester carbonyl (δ ~165–170 ppm).
  • ESI-MS : Confirms the molecular ion ([M+H]+) at m/z 214.3 (calculated from C9H13NO2S).
  • X-ray crystallography (via SHELX software ) resolves crystal packing and bond angles for absolute configuration validation .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation. Inspect PPE integrity pre-use. In case of spills, contain using absorbent materials and avoid drainage contamination, as outlined in safety protocols for similar thiazole derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP ) calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Conceptual DFT evaluates Fukui functions (local softness/hardness) to identify reactive regions (e.g., the thiazole nitrogen or ester carbonyl). Solvent effects are modeled using COSMO-RS for reaction kinetics in polar media .

Q. What contradictions exist in reported synthetic yields of this compound, and how can they be resolved?

  • Methodological Answer : Yield discrepancies (~40–60% in similar esters ) arise from side reactions (e.g., hydrolysis of the ester group). Controlled experiments under inert atmospheres (N2/Ar) and low-temperature esterification minimize degradation. Statistical tools (ANOVA) optimize catalyst loading and reaction time .

Q. How does the isopropyl substituent influence the thiazole ring’s aromaticity and reaction kinetics?

  • Methodological Answer : The isopropyl group induces steric hindrance, reducing ring aromaticity (measured via NICS values ) and slowing electrophilic substitution. Kinetic studies (e.g., iodination rates) compared to unsubstituted thiazoles quantify this effect. DFT transition-state modeling correlates steric bulk with activation energy barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.